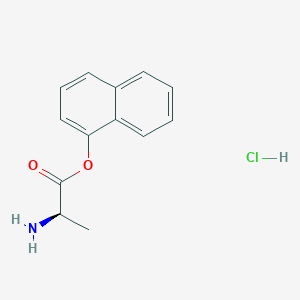
CBT-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Applications De Recherche Scientifique
Applications in Mood Disorders : CBT has been a front-line treatment for mood disorders, such as depression, for over 30 years. It's effective in regulating affect and reducing symptoms in patients with depression. Recent neuroimaging studies show brain changes associated with effective CBT, providing insights into the brain-mind relationship and informing clinical choices (Zaretsky, Segal, & Fefergrad, 2007).
Effectiveness for Treatment-Resistant Schizophrenia : CBT has been found useful in reducing symptoms and distress in patients with treatment-resistant schizophrenia, even when conducted by novice therapists under supervision (Ng, Hui, & Pau, 2008).
Wide-Ranging Efficacy : A comprehensive review of meta-analyses demonstrated strong support for the efficacy of CBT across various disorders, including anxiety, somatoform disorders, bulimia, and stress, suggesting its versatility as a therapeutic approach (Hofmann et al., 2012).
Genetic Factors in CBT Response : Studies indicate that genetic factors, like the serotonin transporter gene promoter region (5HTTLPR), can influence the response to CBT, particularly in children with anxiety disorders (Eley et al., 2011).
CBT for Generalized Anxiety Disorder : CBT has been shown to be effective in treating Generalized Anxiety Disorder (GAD), with improvements in worry and efficacy comparable to pharmaceutical treatments (Borza, 2017).
Global Research on Schizophrenia : Bibliometric analysis shows a growing interest and high-quality research in CBT for schizophrenia, with key topics including randomized controlled trials, meta-analysis, and quality of life improvements (Fei et al., 2021).
Effectiveness for Severe Mental Disorders : Efforts to adapt CBT for more severe mental disorders, including schizophrenia and chronic mood disorders, show promising results, especially when combined with pharmacotherapy (Thase, Kingdon, & Turkington, 2014).
CBT with Youth : CBT is extensively researched for children and adolescents, showing strong support for treating internalizing disorders like anxiety and depression, and moderate support for externalizing disorders such as ADHD and conduct disorder (Southam-Gerow & Kendall, 2000).
CBT for Social Anxiety Disorder : Studies confirm the efficacy of CBT in treating social anxiety disorder, with a focus on both short-term and long-term outcomes, and potential combinations with pharmacologic approaches (Heimberg, 2002).
Experimental Psychopathology Contributions : Experimental psychopathology research has advanced CBT, particularly in identifying key mechanisms and integrating diverse approaches for more effective interventions (Ouimet, Dixon-Luinenburg, & Rooyakkers, 2020).
Propriétés
Nom du produit |
CBT-1 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CBT1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



